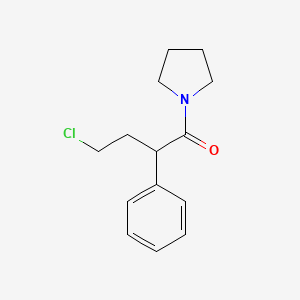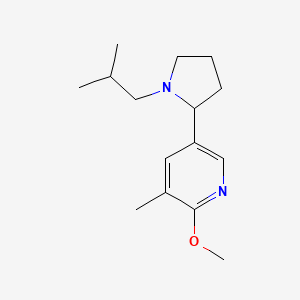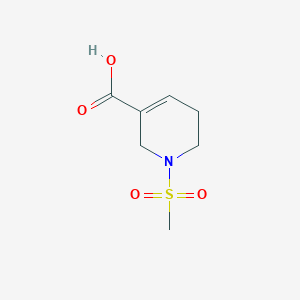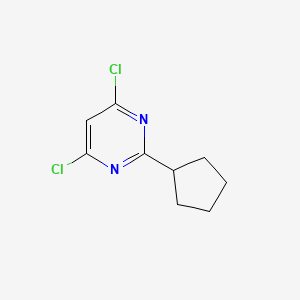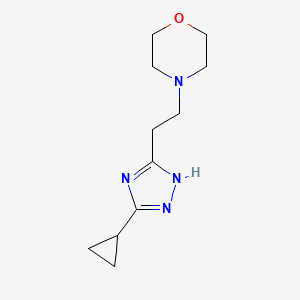
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound features a morpholine ring attached to a triazole ring via an ethyl linker, with a cyclopropyl group attached to the triazole ring. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-ylamine with 2-chloroethylmorpholine under suitable conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target protein .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include:
5-Cyclopropyl-1H-1,2,4-triazol-3-ylamine: Lacks the morpholine ring but shares the triazole and cyclopropyl groups.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linker instead of a morpholine ring.
1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Contains a methanamine linker instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the morpholine ring and the triazole ring, which can provide distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14) |
Clé InChI |
VGZMKQPWCCEDRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNC(=N2)CCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


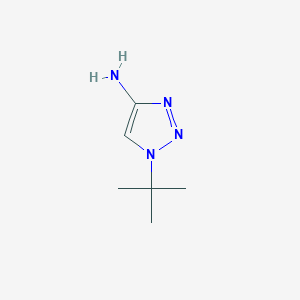

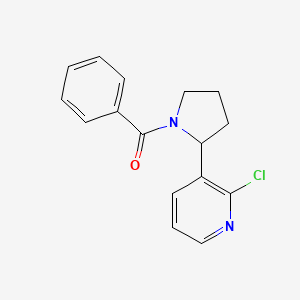
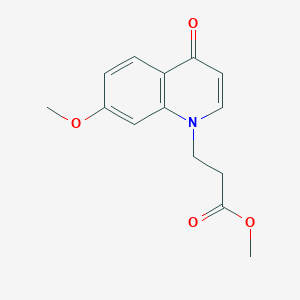
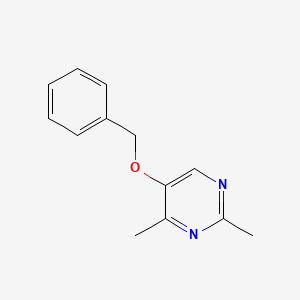
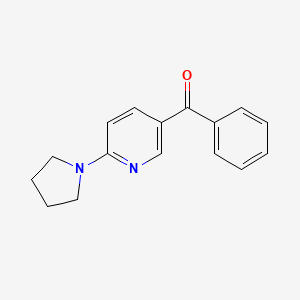


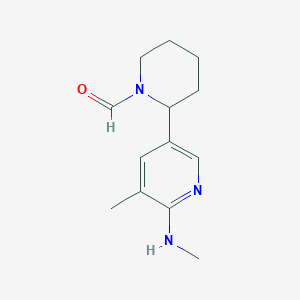
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
